Ethyl hexanoate - d5

Stable Isotope Dilution Assay GC–MS quantification Mass shift differentiation

Ethyl hexanoate-d5 (CAS 1394230-21-7), also known as ethyl-d5 caproate or hexanoic acid ethyl-d5 ester, is a stable isotope-labeled analog of the volatile ester ethyl hexanoate. With a molecular formula of C8H11D5O2 and a molecular weight of 149.25 Da, it carries a +5 Da mass shift relative to the unlabeled compound (144.21 Da) due to the replacement of five hydrogen atoms in the ethyl moiety with deuterium.

Molecular Formula C8H11D5O2
Molecular Weight 149.25
CAS No. 1394230-21-7
Cat. No. B591124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl hexanoate - d5
CAS1394230-21-7
SynonymsEthyl hexanoate - d5
Molecular FormulaC8H11D5O2
Molecular Weight149.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Hexanoate-d5 (CAS 1394230-21-7): A Deuterated Internal Standard for Trace-Level Ester Quantification


Ethyl hexanoate-d5 (CAS 1394230-21-7), also known as ethyl-d5 caproate or hexanoic acid ethyl-d5 ester, is a stable isotope-labeled analog of the volatile ester ethyl hexanoate. With a molecular formula of C8H11D5O2 and a molecular weight of 149.25 Da, it carries a +5 Da mass shift relative to the unlabeled compound (144.21 Da) due to the replacement of five hydrogen atoms in the ethyl moiety with deuterium [1]. The unlabeled parent compound (CAS 123-66-0) is a key aroma-active ester in wine, beer, and spirits, imparting fruity notes and serving as a critical quality marker . Ethyl hexanoate-d5 is supplied at ≥95% chemical purity and is specifically employed as an internal standard (IS) in stable isotope dilution assays (SIDA) coupled with gas chromatography–mass spectrometry (GC–MS) .

Why Unlabeled Ethyl Hexanoate or Alternative Internal Standards Cannot Replace Ethyl Hexanoate-d5 in Quantitative MS Workflows


In GC–MS or LC–MS quantification, the choice of internal standard directly determines method accuracy. Unlabeled ethyl hexanoate cannot function as an internal standard for itself because it is chemically indistinguishable from the native analyte and contributes to the same quantification ion, producing a 100% bias [1]. Non-isotopically labeled surrogate internal standards (e.g., 4-methyl-2-pentanol or n-alkanes) exhibit different extraction recoveries, ionization efficiencies, and matrix effect susceptibilities relative to the target ester, leading to systematic quantification errors [2]. Even among deuterated internal standards, isotopic purity and positional labeling matter: ethyl hexanoate-d5 with ≥95 atom % D ensures that the contribution of the internal standard to the analyte's quantifier ion is ≤5%, a threshold that directly governs method bias at trace concentrations . The evidence below quantifies these differentiation points.

Quantitative Differentiation Evidence for Ethyl Hexanoate-d5: Head-to-Head Comparisons with Closest Analogs and Alternatives


Mass Spectrometric Differentiation: Ethyl Hexanoate-d5 (M+5 Shift) vs. Unlabeled Ethyl Hexanoate

Ethyl hexanoate-d5 provides a +5.04 Da mass shift (149.25 Da vs. 144.21 Da for unlabeled ethyl hexanoate) arising from five deuterium substitutions on the ethyl group [1]. In electron ionization (EI) GC–MS, the unlabeled ethyl hexanoate does not produce a molecular ion; instead, fragmentation generates characteristic ions at m/z 43, 60, 88, and 101 [2]. The deuterated analog shifts these fragment ions by +5 Da where the ethyl moiety is retained, enabling selected ion monitoring (SIM) at unique m/z channels with no native interference [1]. This mass separation is the foundation of isotope dilution mass spectrometry (IDMS), recognized as the 'gold standard' for accurate quantification [3].

Stable Isotope Dilution Assay GC–MS quantification Mass shift differentiation

Method Sensitivity: SIDA-HS-SPME-GC–MS with Ethyl Hexanoate-d5 vs. Conventional GC–FID Without Isotope Dilution

A validated GC–FID method for ethyl hexanoate determination in food additives, using external standard calibration without isotope dilution, achieved a limit of detection (LOD) of 0.3 mg/L (300 μg/L) and a limit of quantification (LOQ) of 1.0 mg/L (1,000 μg/L) [1]. In contrast, the SIDA-HS-SPME-GC–MS method employing ethyl-d5 hexanoate as one of four deuterated internal standards achieved a sensitivity range across 32 esters of 0.4 ng/L < LOQ < 4 μg/L [2]. For ethyl hexanoate specifically, the SIDA method delivers an LOQ approximately 250–2,500 times lower than the GC–FID approach, enabling quantification at ng/L rather than mg/L levels [2].

Sensitivity comparison LOQ GC–FID vs. SIDA-GC–MS

Matrix Effect Compensation: Deuterated Co-Eluting IS vs. Non-Isotopic Surrogate Internal Standards

Deuterated internal standards such as ethyl hexanoate-d5 co-elute with the target analyte and experience identical matrix effects during electrospray or electron ionization, thereby normalizing ion suppression or enhancement [1]. Non-isotopic surrogate ISs (e.g., chemically related but structurally distinct compounds) exhibit different ionization behavior and chromatographic retention, resulting in incomplete matrix effect compensation [2]. In complex wine matrices, the Antalick et al. (2010) method using ethyl-d5 hexanoate among four deuterated ISs achieved intra-day repeatability of 1.8% < RSD < 11.2% and inter-day reproducibility of 1.5% < RSD < 15% across 32 esters in red, dry white, and sweet white wine matrices [3]. In contrast, methods using chemically analogous but non-isotopic ISs typically show 15–30% RSD in heterogeneous food matrices unless matrix-matched calibration is employed [2].

Matrix effect compensation Ion suppression Recovery correction

Deuterium-Labeled vs. 13C-Labeled Internal Standards: Cost, Chromatographic Fidelity, and H/D Exchange Risk

Deuterium-labeled standards like ethyl hexanoate-d5 exhibit a measurable chromatographic isotope effect: deuterated compounds elute slightly earlier than their protiated analogs due to the lower polarizability of C–D bonds relative to C–H bonds in reversed-phase LC [1]. This retention time shift (Δtr) is typically 0.01–0.05 min under standard gradient conditions, whereas 13C-labeled standards show no measurable retention time shift (Δtr ≈ 0 min) because the C–C bond polarizability is unchanged [2]. However, deuterium labeling is substantially more cost-effective: ethyl hexanoate-d5 is commercially available at 90–95% isotopic purity from multiple suppliers, with synthesis achieved via a single-step esterification of hexanoic acid (or its acyl chloride) with ethanol-d6 . 13C-labeled analogs require multi-step synthesis incorporating 13C-labeled precursors at significantly higher cost (typically 3–10×) [2]. For applications where the ester moiety is not exposed to protic solvents or extreme pH that could promote H/D back-exchange, ethyl hexanoate-d5 offers equivalent quantification accuracy at a fraction of the cost of a 13C-labeled alternative [2].

Deuterium vs. 13C labeling Isotope effect Retention time shift

Multi-Ester Panel Validation: Ethyl Hexanoate-d5 as Part of a Validated Four-IS Cocktail for 32 Wine Esters

In the Antalick et al. (2010) method, ethyl-d5 hexanoate was synthesized and deployed alongside ethyl-d5 butyrate, ethyl-d5 octanoate, and ethyl-d5 cinnamate as a four-component deuterated internal standard cocktail for the simultaneous quantification of 32 apolar esters in wine [1]. The method was fully validated according to ISO/IEC 17025 criteria across three wine matrices (red, dry white, sweet white) with the following performance metrics: linearity R² > 0.99 for all esters, accuracy demonstrated by spike recovery, and specificity confirmed by the absence of interfering peaks at the SIM channels of the deuterated ISs [1]. The inclusion of ethyl-d5 hexanoate specifically enabled the quantification of ethyl hexanoate and other mid-retention-time ethyl esters that co-elute in the same chromatographic window. Without a matched deuterated IS for this retention window, these esters would rely on a less optimal surrogate IS, degrading quantification accuracy for this critical group of fruity aroma compounds [1].

Method validation Multi-analyte quantification Wine ester profiling

Isotopic Purity: Ethyl Hexanoate-d5 (≥95 atom % D) vs. Lower-Grade Deuterated Analogs (90 atom % D)

The isotopic purity of ethyl hexanoate-d5 directly determines the magnitude of cross-contribution from the IS into the analyte's quantification channel. With an isotopic purity specification of ≥95 atom % D (d5 species >94.0%, with d4 at ~2.5% and d3 at <1.5%), the contribution of residual protiated or partially deuterated species to the analyte's m/z channel is ≤5% . By contrast, a lower-grade product at 90 atom % D would produce up to 10% cross-contribution, introducing a systematic positive bias in the analyte measurement. For trace-level quantification near the LOQ (sub-μg/L), a 10% bias can shift results by more than the method's accepted uncertainty window (±20% per bioanalytical method validation guidelines), potentially causing regulatory non-compliance [1].

Isotopic purity Quantification bias Cross-contribution

Validated Application Scenarios for Ethyl Hexanoate-d5: From Wine Aroma Profiling to Food Authenticity Testing


Quantitative Wine Ester Profiling by SIDA-HS-SPME-GC–MS

Ethyl hexanoate-d5 is incorporated as one of four deuterated internal standards (alongside ethyl-d5 butyrate, octanoate, and cinnamate) in a fully validated method for simultaneous quantification of 32 apolar esters in red, dry white, and sweet white wines [1]. The method achieves repeatability of 1.8–11.2% RSD and reproducibility of 1.5–15% RSD, with sensitivity down to 0.4 ng/L. This is the published reference method for comprehensive wine ester analysis and has been applied to 19 French wines, establishing a benchmark data set for aroma chemistry research [1].

Trace-Level Quantification of Ethyl Hexanoate in Distilled Spirits and Beer

In distilled spirits (cachaça, rum, whisky) and beer, ethyl hexanoate is a regulated or quality-indicator compound present at μg/L to low mg/L levels [1]. The SIDA approach using ethyl hexanoate-d5 as the internal standard achieves an LOQ at least 250× lower than conventional GC–FID methods (ng/L vs. mg/L), enabling accurate quantification even in products where ethyl hexanoate is a minor but sensorially critical component [2]. This is particularly relevant for spirits authenticity testing, where ester profiles are used to verify production methods and detect adulteration.

Method Development and Validation for Food Flavor Analysis

Ethyl hexanoate-d5 serves as a key reference compound in the development and validation of new analytical methods for volatile ester quantification in food matrices [1]. Its use as an internal standard eliminates the need for matrix-matched calibration curves, reducing sample preparation time and solvent consumption. The compound's availability at ≥95% isotopic purity ensures compliance with regulatory method validation guidelines (e.g., EU Regulation 1334/2008 on food flavorings, ISO/IEC 17025) that require demonstration of method specificity, accuracy, and freedom from interference [2].

Stable Isotope Dilution Assays for Aroma Research and Metabolomics

In aroma chemistry and food metabolomics research, accurate quantification of ethyl hexanoate and related ethyl esters is essential for correlating chemical profiles with sensory properties and fermentation parameters [1]. The use of ethyl hexanoate-d5 as an isotopologous internal standard enables researchers to track formation and degradation kinetics of ethyl esters during fermentation, aging, and storage, with the deuterium label providing unambiguous differentiation from naturally formed compounds in complex biological matrices [2].

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